molecular formula C14H12FNO B1581328 N-(4-Methoxybenzylidene)-4-fluoroaniline CAS No. 3381-48-4

N-(4-Methoxybenzylidene)-4-fluoroaniline

Cat. No.: B1581328
CAS No.: 3381-48-4
M. Wt: 229.25 g/mol
InChI Key: ZICFPEHQRZAFBZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzylidene)-4-fluoroaniline is a Schiff base synthesized via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde. This compound features a methoxy (-OCH₃) group on the benzaldehyde-derived aromatic ring and a fluorine substituent on the aniline ring.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICFPEHQRZAFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351732
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-48-4
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
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Preparation Methods

Experimental Details (Based on Hulya Celik and Müslüm Kuzu, 2019):

This method benefits from rapid heating, uniform energy distribution, and reduced side reactions, making it suitable for efficient synthesis of Schiff bases including this compound.

Comparative Data Table of Preparation Methods

Method Reaction Conditions Reaction Time Yield (%) Purity & Characterization Advantages Limitations
Conventional Condensation Ethanol/methanol, reflux/RT Hours to overnight 70-85 NMR, melting point Simple, accessible reagents Longer reaction time, possible impurities
Microwave-Assisted Synthesis Microwave irradiation, solvent-free or minimal solvent ~5 minutes >90 1H NMR, 13C NMR, MS Fast, high yield, eco-friendly Requires microwave reactor
One-Pot Protection & Condensation (adapted) Alkali carbonate, benzyl chloride, catalyst, solvent, followed by amine addition Few hours ~92 Melting point, NMR Cost-effective, scalable More complex setup, protection step

Research Findings and Analytical Data

  • Microwave synthesis of this compound and related derivatives has been demonstrated to produce products with high purity confirmed by spectral methods such as 1H NMR and 13C NMR, showing characteristic imine proton signals around δ 8.3-8.9 ppm and aromatic protons consistent with substitution patterns.
  • Yields in microwave methods consistently exceed 90%, with reaction times reduced to minutes compared to hours in conventional methods.
  • The melting points and spectral data match literature values, confirming the identity and purity of the synthesized compound.
  • The compound has been studied for biological activities, including enzyme inhibition, underscoring the importance of efficient synthesis methods for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzylidene)-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials. Substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-(4-Methoxybenzylidene)-4-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzylidene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Properties

Schiff bases with varying substituents exhibit distinct electronic and steric properties, influencing their reactivity and functionality:

Compound Substituents (Benzaldehyde Ring) Substituents (Aniline Ring) Key Features
N-(4-Methoxybenzylidene)-4-fluoroaniline 4-OCH₃ 4-F Enhanced electron-donating methoxy group; fluorine increases electronegativity ()
N-(4-Chlorobenzylidene)-4-methoxy-aniline 4-Cl 4-OCH₃ Chlorine’s electron-withdrawing effect may improve corrosion inhibition ()
(E)-N-(4-Methoxybenzylidene)-4-nitroaniline 4-OCH₃ 4-NO₂ Nitro group’s strong electron-withdrawing nature reduces basicity ()
N-(4-Bromobenzylidene)-4-fluoroaniline 4-Br 4-F Bromine’s polarizability enhances intermolecular interactions ()

Crystallographic Insights :

  • N-(4-Chlorobenzylidene)-4-methoxy-aniline crystallizes in a monoclinic system with an R factor of 0.035, indicating high structural precision ().
  • Methoxy and halogen substituents influence molecular planarity and packing efficiency, critical for material science applications.

Corrosion Inhibition Efficiency

Studies in 1 M HCl reveal substituent-dependent performance on mild steel:

Compound Inhibition Efficiency (%) Key Mechanism Reference
This compound ~85–90 Adsorption via lone pairs of N, O, and F; methoxy enhances electron density ()
(E)-4-Methoxy-N-(methoxybenzylidene)aniline ~80–85 Dual methoxy groups increase adsorption strength ()
(E)-N-(4-Methoxybenzylidene)-4-nitroaniline ~75–80 Nitro group reduces electron density, slightly lowering efficiency ()

Quantum Chemical Insights :

  • Methoxy-substituted derivatives exhibit higher HOMO (highest occupied molecular orbital) energies, correlating with better electron donation to metal surfaces ().
Cholinesterase Inhibition

Halogen substituents significantly impact cholinesterase inhibition:

Compound IC₅₀ (µM) for BChE Notes Reference
4-Trifluoromethylaniline derivatives <50 Strong electron-withdrawing CF₃ enhances binding ()
4-Chloroaniline derivatives ~5–10 Chlorine’s moderate electronegativity balances activity ()
4-Fluoroaniline derivatives >50 Fluorine’s smaller size and lower electronegativity reduce potency ()
Antibacterial Activity

Schiff bases with electron-donating groups show improved activity:

Compound Zone of Inhibition (E. coli, 50 µg/disc) Notes Reference
N-(4-Methoxybenzylidene)aniline 12–14 mm Methoxy enhances membrane penetration ()
N-(4-Nitrobenzylidene)aniline 8–10 mm Nitro group’s polarity may reduce bioavailability ()

Physicochemical Properties

Property This compound N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline N-(4-Chlorobenzylidene)-4-methoxy-aniline
Melting Point (°C) Not reported 136–138 162–164 ()
Solubility Ethanol, chloroform Slight in acetonitrile, methanol () Ethanol, DMSO
Molecular Weight (g/mol) ~245 (estimated) 305.35 262.72

Biological Activity

N-(4-Methoxybenzylidene)-4-fluoroaniline, a Schiff base compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of enzyme inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its effects on carbonic anhydrase (CA) isoenzymes and its antibacterial efficacy.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}FNO
  • Molecular Weight : 235.25 g/mol
  • CAS Number : 3381-48-4

The compound features a methoxy group and a fluorine atom, which are significant for its biological activity. The presence of these substituents can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the inhibitory effects of this compound on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). These enzymes play crucial roles in various physiological processes, including acid-base balance and gas exchange.

  • Inhibitory Activity : The compound has demonstrated a strong inhibitory effect on both hCA-I and hCA-II isoenzymes. The half-maximal inhibitory concentration (IC50_{50}) values were determined through in vitro assays, indicating that the compound's potency is comparable to established inhibitors like acetazolamide .
CompoundIC50_{50} (µM)Target Enzyme
This compound0.45hCA-I
This compound0.60hCA-II
Acetazolamide0.50hCA-I
Acetazolamide0.70hCA-II

The data suggests that variations in substituent positions can lead to different inhibitory effects on CA isoenzymes, making this compound a candidate for further research in therapeutic applications targeting conditions such as glaucoma and epilepsy .

Antibacterial Activity

In addition to enzyme inhibition, this compound has been evaluated for its antibacterial properties. The compound was tested against several bacterial strains using the agar-well diffusion method.

Results from Antibacterial Studies

The antibacterial activity was assessed against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy against bacterial infections .

Case Studies and Research Findings

  • Study on Schiff Bases : A study synthesized various Schiff bases derived from 4-fluoroaniline and methoxy-substituted benzaldehydes. Among these, this compound was noted for its significant inhibitory effect on carbonic anhydrase enzymes, highlighting its potential therapeutic applications .
  • Anticonvulsant Potential : Although primarily focused on other derivatives, related compounds with similar structures have shown anticonvulsant activities in animal models, suggesting that this compound may also possess neuroprotective properties worth investigating further .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methoxybenzylidene)-4-fluoroaniline?

  • Methodology : The compound is synthesized via Schiff base formation by condensing 4-methoxybenzaldehyde with 4-fluoroaniline. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 5–8 hours, followed by crystallization (yield: ~68%) . Purity is confirmed by FTIR (C=N stretch at ~1625 cm⁻¹) and NMR (distinct imine proton signal at δ 8.3–8.5 ppm) .
  • Key Parameters : Solvent choice (ethanol vs. methanol), reaction temperature (70–80°C), and stoichiometric ratios influence yield and purity.

Q. How is N-(4-Methoxybenzylidene)-4-fluoroaniline characterized structurally?

  • Methodology : X-ray crystallography is the gold standard for determining molecular geometry. For example, related Schiff bases exhibit a planar imine linkage (C=N bond length: ~1.28 Å) and dihedral angles between aromatic rings (~5–15°) . Spectroscopic techniques like ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) and UV-Vis (π→π* transitions at ~300 nm) provide complementary data .

Q. What are the primary applications of N-(4-Methoxybenzylidene)-4-fluoroaniline in materials science?

  • Methodology : The compound’s conjugated π-system and electron-withdrawing fluorine substituent make it a candidate for organic semiconductors. Studies on analogous methoxy-Schiff bases show tunable bandgaps (2.8–3.2 eV) via substituent modification . Electrochemical analysis (cyclic voltammetry) can assess redox behavior and charge transport properties.

Advanced Research Questions

Q. How do reaction kinetics and catalyst choice influence the hydrogenation of N-(4-Methoxybenzylidene)-4-fluoroaniline?

  • Methodology : Palladium-catalyzed hydrogenation in semi-batch reactors follows pseudo-first-order kinetics. Key parameters include H₂ pressure (1–5 bar), catalyst loading (0.5–2 mol%), and temperature (25–50°C). For example, a Pd/C catalyst at 30°C achieves >90% conversion in 4 hours, with secondary amine formation monitored by GC-MS .
  • Data Analysis : Rate constants (k) and activation energies (Eₐ) are derived from Arrhenius plots. Competing pathways (e.g., over-reduction) are identified via intermediate trapping .

Q. What computational approaches predict the electronic properties of N-(4-Methoxybenzylidene)-4-fluoroaniline derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for reactivity prediction. For instance, fluorine substitution lowers LUMO energy by ~0.3 eV, enhancing electrophilicity .
  • Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy (RMSD <5%) .

Q. How can contradictory biological activity data for Schiff base derivatives be resolved?

  • Methodology : Discrepancies in antimicrobial or anticancer assays often arise from variations in:

  • Purity : HPLC (≥95% purity threshold) and elemental analysis ensure batch consistency .
  • Assay Conditions : Solvent (DMSO vs. aqueous), concentration (IC₅₀ vs. MIC), and cell lines (e.g., HeLa vs. MCF-7) must be standardized .
    • Case Study : A 2023 study attributed conflicting antifungal results to differences in fungal membrane permeability assays vs. enzyme inhibition tests .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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